molecular formula C29H31ClN6OS B2830412 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide CAS No. 896698-01-4

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide

Cat. No.: B2830412
CAS No.: 896698-01-4
M. Wt: 547.12
InChI Key: WJSWBAAIZCPRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a piperazine core substituted with a 3-chlorophenyl group at the 1-position. The propyl linker connects the piperazine to the benzamide scaffold, which is further modified by a [(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl group. Its design combines elements of piperazine-based ligands (common in neurotransmitter receptor modulation) and the sulfanylidene-dihydroquinazoline moiety, which may confer unique electronic or steric properties .

Properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClN6OS/c30-23-5-3-6-24(19-23)36-17-15-35(16-18-36)14-4-13-31-28(37)22-11-9-21(10-12-22)20-32-27-25-7-1-2-8-26(25)33-29(38)34-27/h1-3,5-12,19,25H,4,13-18,20H2,(H,31,37)(H,32,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZVLMFBOWJYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN=C3C4C=CC=CC4=NC(=S)N3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine moiety, a chlorophenyl group, and a sulfanylidene-dihydroquinazoline fragment. Its molecular formula is C20H24ClN5S, with a molecular weight of approximately 403.95 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives containing the piperazine structure exhibit significant antimicrobial properties. For instance, compounds synthesized from piperazine have demonstrated moderate to high activity against various bacterial strains .
  • Antitumor Activity : Some derivatives of piperazine have been evaluated for their antitumor effects. A study reported that specific synthesized compounds showed promising results in inhibiting tumor cell growth .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Piperazine Derivative : The initial step includes the reaction of 3-chlorophenylpiperazine with appropriate alkylating agents to form the desired piperazine structure.
  • Synthesis of the Sulfanylidene-Dihydroquinazoline Moiety : This step involves the condensation reaction between suitable precursors to form the sulfanylidene-dihydroquinazoline structure.
  • Final Coupling Reaction : The final product is obtained through coupling the piperazine derivative with the sulfanylidene-dihydroquinazoline moiety.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate to significant activity against bacteria
AntitumorInhibition of tumor cell growth
Enzyme InhibitionInhibitory effects on AChE

Case Studies

  • Antimicrobial Study : A study conducted on various synthesized piperazine derivatives highlighted that compounds similar to this compound exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Antitumor Evaluation : Another research focused on evaluating the antitumor efficacy of related compounds, demonstrating that specific derivatives significantly inhibited the proliferation of cancer cells in vitro .
  • Enzyme Inhibition Analysis : The enzyme inhibition potential was assessed using various assays, showing that certain derivatives effectively inhibited AChE activity, indicating potential applications in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues with 3-Chlorophenyl Substitutions

Several piperazine derivatives share the 3-chlorophenyl substitution, a key pharmacophore in neurological agents. For example:

  • Compound 2c (N-[2-{4-(3-chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione): Exhibits anticonvulsant activity with an ED50 of 205 mg/kg in the MES test, surpassing magnesium valproate (ED50 = 211 mg/kg) .
  • Compounds 3s and 3t (2-[(Cyclopropanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}propanamides): Synthesized via solid-phase methods with moderate yields (33–41%) and LC/MS purity (57–73%). These analogues highlight the impact of fluorophenyl substituents on physicochemical properties .

Impact of Piperazine Linker and Substituents

  • Chain Length and Flexibility : Compound 3u (N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-octanamide) uses a longer alkyl chain (octanamide) and cyclohexanecarbonyl group, resulting in lower LC/MS purity (66%) compared to shorter-chain analogues like 3t .
  • Aromatic vs. Aliphatic Substituents : Compounds with rigid aromatic groups (e.g., 2h with a trifluoromethylphenyl substituent) show enhanced anticonvulsant potency (ED50 = 23 mg/kg), suggesting that electron-withdrawing groups enhance activity .

Unique Features of the Target Compound

The sulfanylidene-dihydroquinazoline moiety distinguishes the target compound from most analogues in the evidence.

Analytical Data

  • NMR/MS Profiles : Analogues such as 11n and 11o () show characteristic 1H NMR peaks for aromatic protons (δ 6.2–8.0 ppm) and piperazine methylenes (δ 2.4–3.2 ppm). The target compound’s quinazolinyl group would likely produce distinct deshielded proton signals.
  • Melting Points : Piperazine derivatives in melt between 154–185°C, consistent with crystalline salts (e.g., dihydrochlorides). The target compound’s melting point is unreported but expected to align with this range.

Q & A

Q. Advanced: How can computational methods refine structural ambiguity in complex regions (e.g., sulfanylidene-quinazolinyl interactions)?

  • DFT Calculations: Optimize geometry and predict NMR shifts using Gaussian or ORCA software to resolve tautomeric forms of the sulfanylidene group .
  • Molecular Dynamics (MD) Simulations: Analyze conformational stability of the piperazine-propyl linker in aqueous environments using AMBER or GROMACS .

Basic: What synthetic strategies are effective for introducing the piperazine-chlorophenyl moiety?

Methodological Answer:

  • Stepwise Alkylation: React 3-chlorophenylpiperazine with 1-bromo-3-chloropropane in THF under reflux (12–24 hrs), followed by purification via silica column chromatography (EtOAc/hexane, 3:7) .
  • Coupling Reactions: Use HBTU/DMAP-mediated amidation to attach the benzamide group, achieving yields >70% with rigorous inert atmosphere control .

Q. Advanced: How can solvent and catalyst selection mitigate side reactions (e.g., piperazine ring oxidation)?

  • Solvent Optimization: Replace polar aprotic solvents (DMF) with dichloromethane to reduce oxidation byproducts.
  • Catalytic Additives: Introduce 2,6-lutidine (5 mol%) to stabilize intermediates and suppress ring-opening reactions .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Enzyme Inhibition: Test against human carbonic anhydrase IX (hCA IX) at 10 μM concentration, monitoring activity via stopped-flow CO₂ hydration assays .
  • Antimicrobial Screening: Use microbroth dilution (CLSI guidelines) against S. aureus (MIC ≤ 8 μg/mL reported for analogous piperazine derivatives) .

Q. Advanced: How do conflicting bioactivity results (e.g., antitumor vs. neuroprotective effects) arise, and how can they be resolved?

  • Target Profiling: Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions.
  • Dose-Response Analysis: Use Hill slope modeling to distinguish primary (low nM IC₅₀) vs. secondary (μM-range) effects .

Basic: What computational tools predict binding modes to neurological targets (e.g., 5-HT₁A receptors)?

Methodological Answer:

  • Docking Software: Utilize AutoDock Vina or Schrödinger Glide to model interactions between the piperazine group and receptor hydrophobic pockets.
  • Pharmacophore Mapping: Align the sulfanylidene group with key hydrogen-bond acceptors in the receptor’s active site .

Q. Advanced: How can QM/MM simulations improve binding affinity predictions?

  • Hybrid Modeling: Combine quantum mechanics (QM) for ligand electronic properties and molecular mechanics (MM) for receptor flexibility, reducing RMSD errors to <1.5 Å .

Basic: How should researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Panel Validation: Test in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with matched passage numbers and culture conditions.
  • Apoptosis Assays: Quantify caspase-3/7 activation via luminescence to differentiate cytostatic vs. cytotoxic effects .

Q. Advanced: What mechanistic studies resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., t₁/₂ in rat models) and blood-brain barrier permeability using LC-MS/MS .
  • Metabolite Identification: Use HRMS/MS to detect hepatic oxidation products that may reduce bioavailability .

Basic: What strategies optimize Structure-Activity Relationships (SAR) for the quinazolinyl-sulfanylidene moiety?

Methodological Answer:

  • Substituent Scanning: Synthesize analogs with methyl, fluoro, or methoxy groups at the quinazolinyl C-7 position.
  • Free-Wilson Analysis: Correlate substituent electronegativity with hERG channel inhibition to guide toxicity mitigation .

Q. Advanced: How can fragment-based drug design (FBDD) enhance selectivity for kinase targets?

  • X-ray Crystallography: Co-crystallize the compound with Abl1 kinase (PDB: 2HYY) to identify critical π-π stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.